
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hbr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is a chemical compound known for its role as a dopamine receptor agonist . It has a molecular formula of C14H21NO2.HBr and a molecular weight of 316.23 g/mol . This compound is primarily used in scientific research to study dopamine receptors and their associated pathways .
Preparation Methods
The synthesis of 6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a tetralin derivative.
Hydroxylation: The tetralin derivative undergoes hydroxylation to introduce hydroxyl groups at the 6 and 7 positions.
Amination: The hydroxylated intermediate is then subjected to amination with N-methyl-N-propylamine.
Hydrobromide Formation: Finally, the product is converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Neuroscience Research: It is used to study dopamine receptors and their role in neurological processes.
Pharmacology: The compound is used to investigate the effects of dopamine receptor agonists on various physiological and pathological conditions.
Drug Development: It serves as a reference compound in the development of new drugs targeting dopamine receptors.
Mechanism of Action
The compound exerts its effects by binding to dopamine receptors, particularly the D1 and D2 receptor subtypes . Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation modulates various physiological processes, including motor control, reward, and cognition .
Comparison with Similar Compounds
6,7-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrobromide is unique due to its specific structure and high affinity for dopamine receptors. Similar compounds include:
N,N-Dipropyldopamine hydrobromide: Another dopamine receptor agonist with a different substitution pattern.
3-[2-(Diproplyamino)ethyl]phenol hydrobromide: A compound with similar dopamine receptor activity but different structural features.
These compounds share some pharmacological properties but differ in their chemical structure and specific receptor binding profiles .
Properties
Molecular Formula |
C14H22BrNO2 |
|---|---|
Molecular Weight |
316.23 g/mol |
IUPAC Name |
5-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide |
InChI |
InChI=1S/C14H21NO2.BrH/c1-3-7-15(2)12-6-4-5-10-8-13(16)14(17)9-11(10)12;/h8-9,12,16-17H,3-7H2,1-2H3;1H |
InChI Key |
WKOKRHSJXDKXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)C1CCCC2=CC(=C(C=C12)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



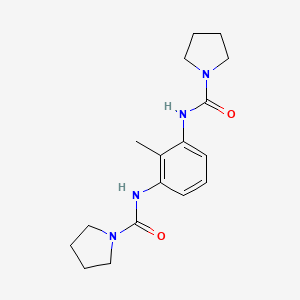
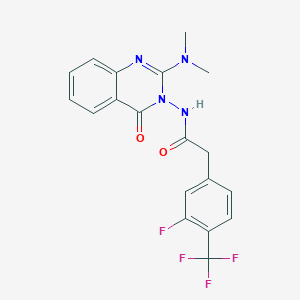
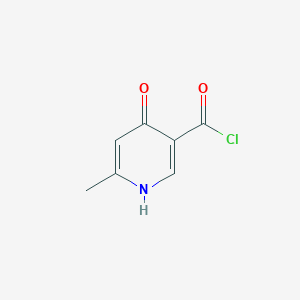
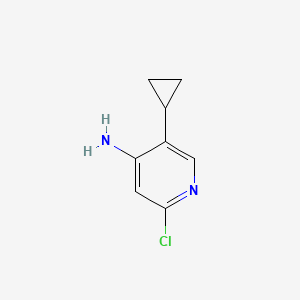
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)
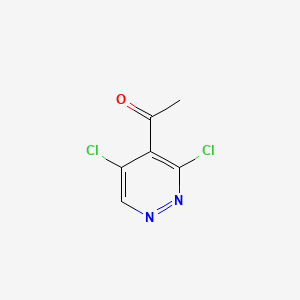
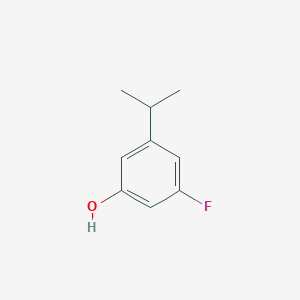
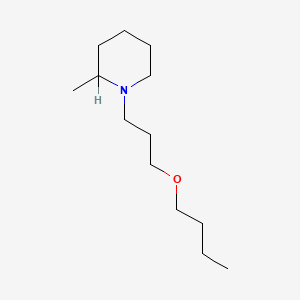


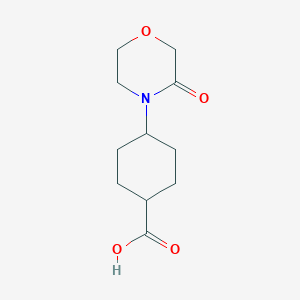
![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)

